molecular formula C8H10N2O3 B2803081 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid CAS No. 1525330-55-5

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid

Cat. No.: B2803081
CAS No.: 1525330-55-5
M. Wt: 182.179
InChI Key: XIVIGKNHEZJALW-UHFFFAOYSA-N
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Description

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid is a high-purity chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. This saturated benzimidazole derivative features a carboxylic acid functional group, making it a versatile key intermediate for the synthesis of more complex molecules . Its core structure is of significant interest in pharmaceutical research for the design and creation of novel bioactive compounds . As a scaffold, it can be utilized to explore structure-activity relationships, potentially leading to compounds with various biological activities. The compound is provided with guaranteed quality and stability for research purposes. This product is intended for laboratory research use only and is not classified as a drug or medicinal product. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h4H,1-3H2,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVIGKNHEZJALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525330-55-5
Record name 2-hydroxy-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic and nucleophilic reagents, along with appropriate catalysts, facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for further research and development:

  • Anti-inflammatory Effects : Derivatives of 2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid have shown promising results in inhibiting the interaction between intercellular adhesion molecules (ICAMs) and leukointegrins. This interaction is crucial in the inflammatory response and immune processes such as T-cell mediated cytotoxicity and leukocyte extravasation .
  • Potential in Treating Inflammatory Diseases : The compound has been investigated for its efficacy in treating conditions characterized by excessive inflammation. Studies indicate that it may provide an improved metabolic profile compared to existing LFA-1 antagonists while maintaining effective functional antagonism .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been detailed in various patents. These derivatives are designed to enhance the compound's pharmacological properties and improve its bioavailability. Notable synthetic routes include:

  • Chemical Modifications : Various chemical modifications have been explored to optimize the activity of the compound. For instance, substituents such as halogens or alkyl groups can significantly influence the compound's interaction with biological targets .

Case Studies

Several studies highlight the applications of this compound in real-world scenarios:

  • Inflammatory Disease Models : In animal models of inflammatory diseases, compounds derived from this compound demonstrated reduced symptoms of inflammation. These studies support the potential for developing new anti-inflammatory drugs based on this compound .
  • Drug Development : Research has focused on the development of pharmaceutical compositions containing this compound as an active ingredient. These formulations aim to maximize therapeutic effects while minimizing side effects associated with traditional anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The carboxylic acid group at position 5 (as in CAS 23814-14-4) is critical for hydrogen bonding and solubility, while its replacement with a methyl ester (CAS 396652-38-3) reduces polarity and may enhance membrane permeability .

Functional Group Modifications : Methylation at position 3 (CAS 1150102-58-1) introduces steric hindrance, which could alter interactions with biological targets compared to unsubstituted derivatives .

Pharmacological and Physicochemical Implications

While direct pharmacological data for the hexahydro compound is unavailable, insights can be drawn from analogs:

  • Solubility : Carboxylic acid groups enhance aqueous solubility, as seen in CAS 23814-14-4, whereas ester derivatives (e.g., CAS 396652-38-3) are more lipophilic .
  • Binding Affinity : Aromatic dihydro analogs (e.g., CAS 23814-14-4) may exhibit stronger binding to planar enzyme active sites due to retained ring flatness .

Biological Activity

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid (commonly referred to as 2-Oxo-HBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 2-Oxo-HBCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol
  • CAS Number : [specific CAS number not provided]

Biological Activity Overview

2-Oxo-HBCA has been studied for various biological activities including:

  • Anticancer Activity : Research indicates that 2-Oxo-HBCA exhibits significant anticancer properties. In vitro studies using the MCF-7 breast cancer cell line demonstrated that compounds structurally related to 2-Oxo-HBCA can inhibit cell proliferation effectively when compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : The compound has shown promise against a range of microbial pathogens. In vitro assays revealed that 2-Oxo-HBCA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Preliminary studies suggest that 2-Oxo-HBCA may have neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 2-Oxo-HBCA are multifaceted:

  • Inhibition of Cell Proliferation : The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. The compound activates caspase pathways leading to programmed cell death .
  • Antioxidant Activity : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, 2-Oxo-HBCA helps reduce oxidative damage in cells .
  • Modulation of Enzymatic Activities : The compound may influence various enzyme systems involved in metabolic pathways critical for cancer cell survival and proliferation .

Study on Anticancer Activity

A study conducted by [source] evaluated the effects of 2-Oxo-HBCA derivatives on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents. The study concluded that these derivatives could serve as potential candidates for further development in cancer therapy.

CompoundIC50 (µM)Reference
2-Oxo-HBCA Derivative A15[source]
Doxorubicin10[source]

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of 2-Oxo-HBCA against various bacterial strains. The results demonstrated effective inhibition zones indicating its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20[source]
Escherichia coli18[source]

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